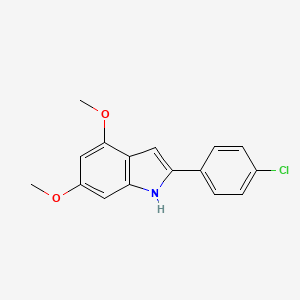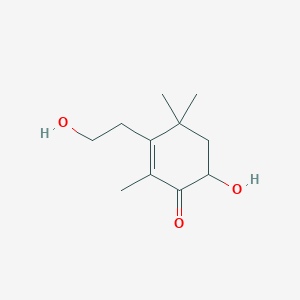
2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chlorophenyl group at the 2-position and two methoxy groups at the 4 and 6 positions of the indole ring, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole typically involves the reaction of 4-chloroaniline with appropriate methoxy-substituted indole precursors. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process generally includes steps like purification through column chromatography and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
4-Chloro-2-methoxyphenyl indole: Another synthetic indole derivative with comparable chemical properties.
Uniqueness
2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and methoxy substituents enhances its reactivity and potential therapeutic applications compared to other indole derivatives .
特性
CAS番号 |
827024-94-2 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C16H14ClNO2/c1-19-12-7-15-13(16(8-12)20-2)9-14(18-15)10-3-5-11(17)6-4-10/h3-9,18H,1-2H3 |
InChIキー |
IGSYCDHTXOCIIT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C(N2)C3=CC=C(C=C3)Cl)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
methanone](/img/structure/B14218003.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)

![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
